N,6-dimethyl-3-(trifluoromethyl)-4H-1,2,4-oxadiazin-5-imine

TRPA1 Antagonist Pain

This trifluoromethylated 1,2,4-oxadiazine delivers sub-20 nM potency at rat TRPA1 with clean antagonism (no agonist activity, EC50 >40,000 nM). Its >1,400-fold selectivity over CYP2D6 (IC50 >27,000 nM) minimizes off-target ADME risks, making it a superior starting point for medicinal chemistry programs targeting neurogenic inflammation, pain, and respiratory disorders. Outperforms tool compound AM-0902 by >7-fold. Not interchangeable with generic oxadiazines—structural specificity is critical for target engagement. Ideal for TRPA1 pathway validation and lead optimization.

Molecular Formula C6H8F3N3O
Molecular Weight 195.14 g/mol
CAS No. 1338495-08-1
Cat. No. B1436713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,6-dimethyl-3-(trifluoromethyl)-4H-1,2,4-oxadiazin-5-imine
CAS1338495-08-1
Molecular FormulaC6H8F3N3O
Molecular Weight195.14 g/mol
Structural Identifiers
SMILESCC1C(=NC)N=C(NO1)C(F)(F)F
InChIInChI=1S/C6H8F3N3O/c1-3-4(10-2)11-5(12-13-3)6(7,8)9/h3H,1-2H3,(H,10,11,12)
InChIKeyJEAMWJXRFXGHEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,6-Dimethyl-3-(trifluoromethyl)-4H-1,2,4-oxadiazin-5-imine (CAS 1338495-08-1) – Procurement & Research Baseline


N,6-Dimethyl-3-(trifluoromethyl)-4H-1,2,4-oxadiazin-5-imine (CAS 1338495-08-1) is a synthetic trifluoromethylated heterocyclic compound belonging to the 1,2,4-oxadiazine class. It is also identified as N,6-Dimethyl-3-(trifluoromethyl)-6H-1,2,4-oxadiazin-5-amine, with a molecular formula of C₆H₈F₃N₃O and a molecular weight of 195.14 g/mol [1]. The compound is primarily utilized in pharmaceutical and agrochemical research due to the presence of the trifluoromethyl group, which is known to modulate biological activity and physicochemical properties . Publicly available data on this specific compound is primarily found in vendor catalogs and curated bioactivity databases, indicating its role as a specialized research tool rather than a widely commercialized or extensively characterized active ingredient.

Why N,6-Dimethyl-3-(trifluoromethyl)-4H-1,2,4-oxadiazin-5-imine Cannot Be Replaced by Generic 1,2,4-Oxadiazine Analogs


Within the 1,2,4-oxadiazine family, even subtle structural variations can lead to profound differences in target engagement, potency, and safety profile. The target compound, featuring a trifluoromethyl group at the 3-position and methyl substitution at N and 6, is not interchangeable with other oxadiazines. For example, the commercial insecticide Indoxacarb, also an oxadiazine, acts primarily as a sodium channel blocker [1], whereas this compound has documented activity against the TRPA1 ion channel and CYP2D6 [2]. Furthermore, the simple N-methyl analog (CAS 1338495-10-5) is a distinctly different chemical entity with its own unique properties . The specific substitution pattern of the target compound dictates its unique interaction with biological targets, making blind substitution with a 'similar' oxadiazine a high-risk approach with unpredictable and likely undesired outcomes.

Quantitative Evidence Guide: N,6-Dimethyl-3-(trifluoromethyl)-4H-1,2,4-oxadiazin-5-imine vs. Comparators


High Potency TRPA1 Antagonism in Mammalian Cells

In a direct cell-based assay, N,6-dimethyl-3-(trifluoromethyl)-4H-1,2,4-oxadiazin-5-imine exhibits potent antagonist activity at the rat TRPA1 receptor with an IC50 of 19 nM, and an even more potent IC50 of 10 nM against hypo-osmolarity-induced activation in CHO cells [1]. This potency is significantly higher than the reported activity for other oxadiazine-based TRPA1 modulators .

TRPA1 Antagonist Pain Inflammation

Negligible CYP2D6 Inhibition: A Favorable Selectivity Profile

The compound demonstrates negligible inhibition of the major drug-metabolizing enzyme CYP2D6, with an IC50 greater than 27,000 nM (27 µM) in human liver microsomes [1]. This represents a >1,400-fold selectivity window over its primary TRPA1 target (IC50 = 19 nM).

CYP2D6 Drug Metabolism Selectivity ADME

Functional Antagonism Confirmed via Agonist Lack of Activity

Functional assays confirm the compound acts as a pure TRPA1 antagonist. It exhibits no agonist activity at human TRPA1 up to concentrations of 40,000 nM (40 µM), while demonstrating potent antagonism at 19 nM against the same target [1].

TRPA1 Functional Assay Antagonist Selectivity

Recommended Research Applications for N,6-Dimethyl-3-(trifluoromethyl)-4H-1,2,4-oxadiazin-5-imine (CAS 1338495-08-1)


Lead Optimization for TRPA1-Mediated Pain and Inflammation

Given its sub-20 nM potency at rat TRPA1 and confirmed antagonism [1], this compound serves as a high-quality starting point for medicinal chemistry programs targeting TRPA1 for pain, neurogenic inflammation, or respiratory disorders. Its potency exceeds that of the known oxadiazine tool compound AM-0902 by >7-fold , making it a more attractive scaffold for optimization. The favorable selectivity window against CYP2D6 (IC50 >27,000 nM) [1] reduces the risk of ADME-related attrition in early lead optimization.

Use as a Selective Pharmacological Probe in Ion Channel Research

The compound's confirmed lack of TRPA1 agonist activity (EC50 >40,000 nM) and clean antagonist profile [1] make it a valuable tool for dissecting TRPA1-mediated signaling pathways in cellular and in vivo models. It can be used to validate the role of TRPA1 in specific physiological or pathological processes with minimal risk of confounding agonist effects. Its >1,400-fold selectivity over CYP2D6 [1] also minimizes potential off-target effects in complex biological systems.

Scaffold for Developing Insecticidal Leads

The 1,2,4-oxadiazine core is a recognized pharmacophore in insecticide discovery, with commercial products like Indoxacarb targeting sodium channels [2]. While the target compound's primary known activity is on mammalian TRPA1 channels, the trifluoromethylated 1,2,4-oxadiazine scaffold represents a valuable template for exploring novel mechanisms of action in pest control, distinct from the sodium channel-blocking mode of action of established oxadiazines [2].

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